Digallium strontium tetrasulphide

Description

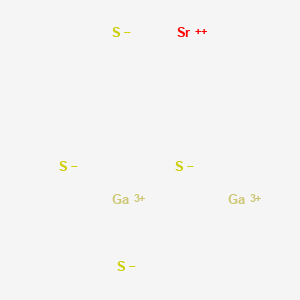

Digallium Strontium Tetrasulphide (Ga₂SrS₄) is an inorganic compound comprising gallium (Ga), strontium (Sr), and sulfur (S) in a tetrasulphide (S₄²⁻) configuration. The tetrasulphide group (S₄²⁻) is characterized by a chain of four sulfur atoms with a -2 charge, known for redox activity and polymer-forming capabilities . In Ga₂SrS₄, strontium likely adopts a +2 oxidation state, while gallium may exhibit a +3 state, forming a complex ionic-covalent lattice. Potential applications include catalysis, energy storage, or optoelectronics, leveraging the synergistic properties of Ga, Sr, and S₄²⁻.

Properties

CAS No. |

12592-70-0 |

|---|---|

Molecular Formula |

Ga2S4Sr |

Molecular Weight |

355.3 g/mol |

IUPAC Name |

digallium;strontium;tetrasulfide |

InChI |

InChI=1S/2Ga.4S.Sr/q2*+3;4*-2;+2 |

InChI Key |

DBIBBLIRTSKXLX-UHFFFAOYSA-N |

SMILES |

[S-2].[S-2].[S-2].[S-2].[Ga+3].[Ga+3].[Sr+2] |

Canonical SMILES |

[S-2].[S-2].[S-2].[S-2].[Ga+3].[Ga+3].[Sr+2] |

Other CAS No. |

12592-70-0 |

Synonyms |

digallium strontium tetrasulphide |

Origin of Product |

United States |

Comparison with Similar Compounds

Sodium Tetrasulphide (Na₂S₄)

Structural and Compositional Similarities :

Key Differences :

- Cationic Influence : Ga₂SrS₄ combines alkaline earth (Sr²⁺) and post-transition metal (Ga³⁺) ions, introducing covalent bonding due to Ga's higher electronegativity compared to Na⁺. This likely enhances thermal stability and electronic conductivity.

- Applications : Na₂S₄ is used in redox reactions and polymer synthesis, while Ga₂SrS₄ may excel in high-temperature solid-state applications.

| Property | Na₂S₄ | Ga₂SrS₄ (Inferred) |

|---|---|---|

| Bonding Type | Ionic | Ionic-Covalent |

| Thermal Stability | Moderate | High |

| Conductivity | Insulator | Semiconductor-like |

Strontium Titanate (SrTiO₃)

Structural Contrast :

- SrTiO₃ adopts a perovskite structure (ABO₃), whereas Ga₂SrS₄ may form a layered or chain-like structure due to S₄²⁻’s linear geometry.

Electronic Properties :

- Oxidation States : Sr²⁺ is common in both, but Ti⁴⁺ in SrTiO₃ enables wide-bandgap semiconductor behavior . Ga₂SrS₄’s Ga³⁺ and S₄²⁻ could facilitate narrower bandgaps, suitable for visible-light photocatalysis.

- Applications : SrTiO₃ is used in capacitors and superconductors, while Ga₂SrS₄ might be tailored for photovoltaics or ion-conductive materials.

| Property | SrTiO₃ | Ga₂SrS₄ (Inferred) |

|---|---|---|

| Crystal System | Cubic (Perovskite) | Orthorhombic/Layered |

| Bandgap | ~3.2 eV | 1.5–2.5 eV (Predicted) |

| Primary Use | Electronics | Energy Storage |

Organic Tetrasulphides (e.g., Diallyl Tetrasulphide, Dipropyl Tetrasulphide)

Functional Groups :

- Organic tetrasulphides like C₆H₁₄S₄ (Dipropyl Tetrasulphide) feature S₄ chains bonded to alkyl groups , whereas Ga₂SrS₄ is fully inorganic.

Reactivity and Solubility :

- Organic Variants : Hydrophobic and soluble in organic solvents; used in vulcanization and polymer cross-linking .

- Ga₂SrS₄ : Likely insoluble in organic solvents but reactive with acids to release H₂S.

| Property | Dipropyl Tetrasulphide | Ga₂SrS₄ (Inferred) |

|---|---|---|

| Solubility | Organic Solvents | Aqueous Acids |

| Reactivity | Vulcanization Agent | Acid Decomposition |

| Thermal Stability | Low (~100°C) | High (>500°C) |

Bis-(triethoxy silylpropyl) Tetrasulphide (TESPT)

Functional Role :

Comparison with Ga₂SrS₄ :

- Bonding : TESPT’s Si-O and S-S bonds enable cross-linking in polymers, while Ga₂SrS₄’s metal-sulfur bonds may facilitate ionic conduction.

- Applications : TESPT is industrial (tire manufacturing), whereas Ga₂SrS₄ could serve in advanced ceramics or battery electrolytes.

| Property | TESPT | Ga₂SrS₄ (Inferred) |

|---|---|---|

| Primary Bonds | Si-O, S-S | Ga-S, Sr-S |

| Application Field | Polymers | Solid-State Materials |

Key Research Directions :

Synthesis of Ga₂SrS₄ via solid-state or solvothermal methods.

Characterization of its bandgap and ionic conductivity.

Exploration in photocatalysis or solid electrolytes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.